molecular formula C16H13ClN4O2 B2474608 N-[(E)-(4-Nitrophenyl)methylideneamino]quinolin-8-amine;hydrochloride CAS No. 477762-44-0

N-[(E)-(4-Nitrophenyl)methylideneamino]quinolin-8-amine;hydrochloride

Cat. No.: B2474608
CAS No.: 477762-44-0
M. Wt: 328.76
InChI Key: LTOSHEJAPUITAN-WOJGMQOQSA-N
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Description

N-[(E)-(4-Nitrophenyl)methylideneamino]quinolin-8-amine;hydrochloride is a quinoline-derived Schiff base hydrochloride. Its structure comprises a quinolin-8-amine core linked via an imine group to a 4-nitrophenyl moiety, with a hydrochloride counterion enhancing solubility and stability. Such compounds are often explored for applications in medicinal chemistry (e.g., antimicrobial, anticancer agents) and materials science due to their conjugated π-system and tunable electronic properties .

Properties

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]quinolin-8-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2.ClH/c21-20(22)14-8-6-12(7-9-14)11-18-19-15-5-1-3-13-4-2-10-17-16(13)15;/h1-11,19H;1H/b18-11+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYFCTCXTRGOAQ-NWBUNABESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NN=CC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-Nitrophenyl)methylideneamino]quinolin-8-amine;hydrochloride typically involves the condensation of 4-nitrobenzaldehyde with quinolin-8-amine in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete condensation. The resulting Schiff base is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-Nitrophenyl)methylideneamino]quinolin-8-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

N-[(E)-(4-Nitrophenyl)methylideneamino]quinolin-8-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial activities.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-[(E)-(4-Nitrophenyl)methylideneamino]quinolin-8-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Structural Analogues with Quinolin-8-amine Backbone

Compounds sharing the quinolin-8-amine scaffold but differing in substituents or counterions include:

Compound Name Substituent/Modification Molecular Formula Melting Point (°C) Key Spectral Data (References)
Target Compound (E)-4-Nitrophenyl Schiff base; HCl salt C₁₆H₁₃ClN₄O₂ Not reported Likely similar to
N-(3-Chlorophenyl)quinolin-8-amine 3-Chlorophenyl amine C₁₅H₁₂ClN₂ Not reported NMR, MS (as in )
N-(Pyridin-2-ylmethyl)quinolin-8-amine (Lb1) Pyridin-2-ylmethyl group C₁₅H₁₄N₃ Not reported Not specified
8-Chloro-N-(2-methoxyethyl)quinolin-4-amine 8-Chloro; 4-amine with methoxyethyl chain C₁₂H₁₃ClN₂O Not reported XLogP3: 2.7; SMILES

Key Observations :

  • Electron Effects : The target’s nitro group enhances electron deficiency compared to Lb1’s pyridinyl or the 3-chlorophenyl derivative’s halogen. This may increase electrophilicity, influencing reactivity in nucleophilic substitutions or binding to biological targets .
  • Solubility: The hydrochloride salt improves aqueous solubility, a feature shared with cyclopentaquinoline-acridine hydrochlorides (e.g., 3e–3h in ), which have melting points 160–240°C.
  • Spectral Signatures: The imine (C=N) stretch in FTIR (~1600–1650 cm⁻¹) and aromatic proton shifts in NMR (δ 7.5–9.0 ppm) would distinguish the target from non-Schiff base analogues .

Cyclopentaquinoline-Acridine Hydrochlorides

Compounds 3e–3h from feature acridine-carboxamide linked to cyclopentaquinoline via alkyl chains. Though structurally distinct, their hydrochloride salts and thermal stability (melting points 160–195°C) parallel the target’s salt form. Their extended conjugation (acridine + quinoline) may offer broader UV-Vis absorption compared to the target’s simpler Schiff base system.

Substituted Quinolinethiones and 2-Quinolinones

4-Chloro-8-methylquinolin-2(1H)-one derivatives () lack the amine functionality but share the quinoline core.

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